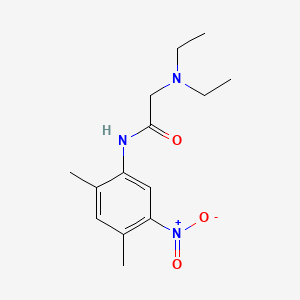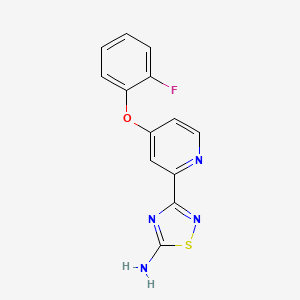
3-(4-(2-Fluorophenoxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-(2-Fluorophenoxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine is a complex organic compound that features a fluorophenoxy group attached to a pyridine ring, which is further connected to a thiadiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(2-Fluorophenoxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves multiple steps, starting with the preparation of the fluorophenoxy pyridine intermediate. This intermediate can be synthesized through nucleophilic substitution reactions, where a fluorine atom is introduced into the pyridine ring . The thiadiazole ring is then formed through cyclization reactions involving appropriate precursors under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, solvents, and reaction conditions that can be scaled up for large-scale production .
化学反応の分析
Types of Reactions
3-(4-(2-Fluorophenoxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially on the pyridine and thiadiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups into the compound .
科学的研究の応用
3-(4-(2-Fluorophenoxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine has several scientific research applications:
作用機序
The mechanism of action of 3-(4-(2-Fluorophenoxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets, such as kinases. The compound can inhibit kinase activity by binding to the active site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
4-Phenoxypyridine Derivatives: These compounds share a similar structure but may have different substituents on the pyridine ring.
Fluoropyridines: These compounds contain fluorine atoms on the pyridine ring and exhibit similar chemical properties.
Thiadiazole Derivatives: Compounds with a thiadiazole ring that may have different substituents.
Uniqueness
3-(4-(2-Fluorophenoxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine is unique due to its specific combination of fluorophenoxy, pyridine, and thiadiazole moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
特性
CAS番号 |
1179360-05-4 |
|---|---|
分子式 |
C13H9FN4OS |
分子量 |
288.30 g/mol |
IUPAC名 |
3-[4-(2-fluorophenoxy)pyridin-2-yl]-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C13H9FN4OS/c14-9-3-1-2-4-11(9)19-8-5-6-16-10(7-8)12-17-13(15)20-18-12/h1-7H,(H2,15,17,18) |
InChIキー |
PRROXKFGWMUEQW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)OC2=CC(=NC=C2)C3=NSC(=N3)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



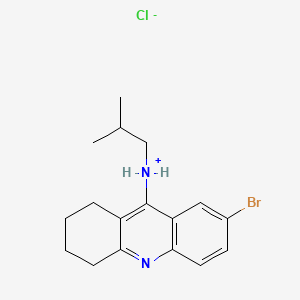
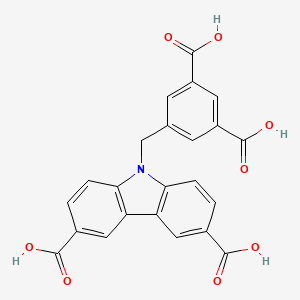
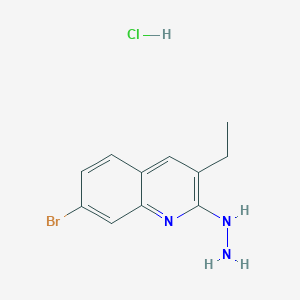
![Propanedinitrile, [[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]methylene]-](/img/structure/B13747958.png)
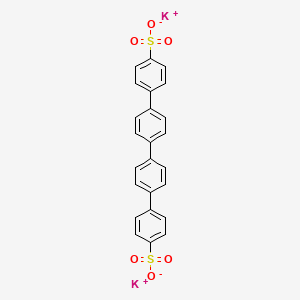
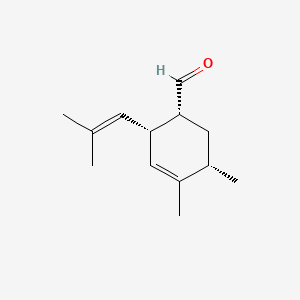
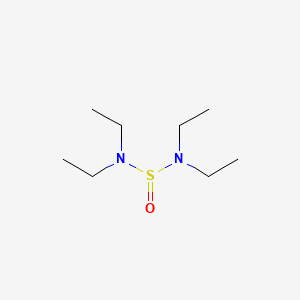
![3-[(2Z)-2-[(2E)-2-[[5-methoxy-3-(3-sulfopropyl)-1,3-benzoselenazol-3-ium-2-yl]methylidene]butylidene]-5,6-dimethyl-1,3-benzothiazol-3-yl]propane-1-sulfonic acid](/img/structure/B13747978.png)

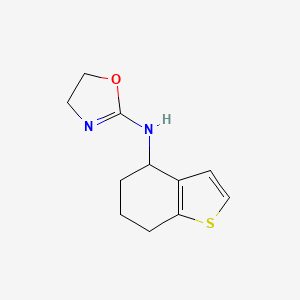
![5-chlorospiro[3H-1-benzofuran-2,4'-piperidine];hydrobromide](/img/structure/B13748004.png)

